N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide
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Overview
Description
The compound belongs to a class of chemicals that feature complex structures, including benzisoxazole and furamide moieties. These types of compounds are often synthesized for their potential pharmacological properties. The synthesis and analysis of similar compounds provide valuable insights into their chemical behavior, physical and chemical properties, and potential applications in various fields.
Synthesis Analysis
Synthesis of related compounds involves multi-step processes, starting with the formation of key intermediates like furan-2-yl compounds, followed by cyclization, and Mannich’s reaction to introduce piperazine or piperidine groups (J. Kumar et al., 2017). This approach can likely be adapted for the synthesis of "N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide".
Molecular Structure Analysis
The molecular structure of compounds with benzisoxazole and piperidine components can be characterized using techniques such as IR, NMR, and Mass spectrometry. These methods help in confirming the chemical structure and identifying the spatial arrangement of the molecule's atoms (H. Sugimoto et al., 1990).
Chemical Reactions and Properties
Compounds similar to the one may participate in various chemical reactions, including electrophilic substitution, which is influenced by the presence of electron-donating or withdrawing groups on the benzisoxazole and furamide moieties. The reactivity can be studied through experimental observations and computational modeling (А. Aleksandrov et al., 2017).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental methods and contribute to the compound's application potential (O. Peeters et al., 1993).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are influenced by the compound's molecular structure. Studies on similar compounds, focusing on their interactions with biological targets, can offer insights into the chemical properties of "N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide" (L. Martin et al., 1979).
properties
IUPAC Name |
N-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(11-16-15-6-1-2-7-17(15)27-22-16)23-9-3-5-14(13-23)12-21-20(25)18-8-4-10-26-18/h1-2,4,6-8,10,14H,3,5,9,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRTVJDSAFLZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide |
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